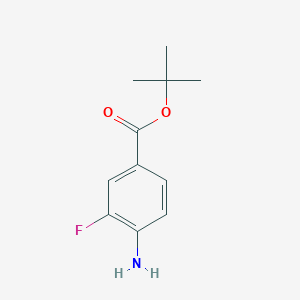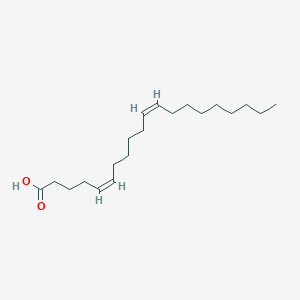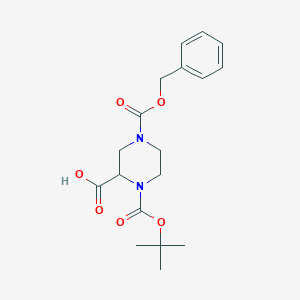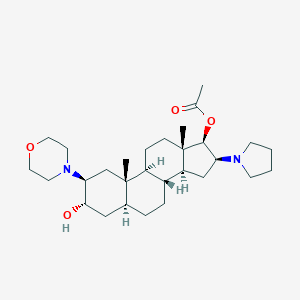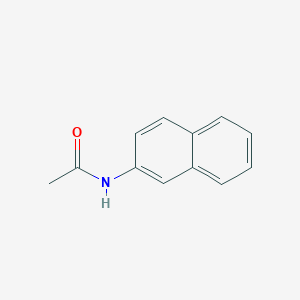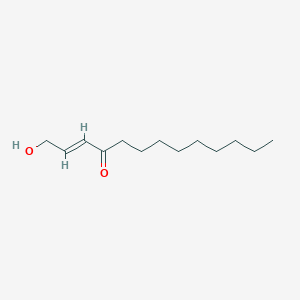
1-Hydroxy-2-tridecen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2-tridecen-4-one is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 1-HTD or tridecenolide and is a member of the lactone family. 1-HTD has a distinct odor and is commonly found in the scent glands of insects, such as ants and bees. In recent years, researchers have been exploring the potential uses of 1-HTD in various scientific fields, including chemical synthesis, biology, and medicine.
Mecanismo De Acción
The mechanism of action of 1-HTD is not fully understood, but it is believed to interact with specific receptors in cells, leading to various biological effects. In cancer cells, 1-HTD has been shown to induce apoptosis by activating the caspase pathway. In insects, 1-HTD acts as a pheromone, attracting or repelling other insects.
Efectos Bioquímicos Y Fisiológicos
1-HTD has been shown to have various biochemical and physiological effects. In insects, 1-HTD acts as a pheromone, attracting or repelling other insects. In humans, 1-HTD has been shown to have antimicrobial properties and has been used as a natural insecticide. In cancer cells, 1-HTD has been shown to induce apoptosis by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-HTD in lab experiments include its high purity, easy synthesis, and unique properties. However, the limitations include its high cost and limited availability.
Direcciones Futuras
1-HTD has a vast potential for future research. Some possible future directions include exploring its use as a natural insecticide, studying its potential use in cancer treatment, and investigating its use as a precursor for the synthesis of other compounds. Additionally, further research is needed to fully understand the mechanism of action of 1-HTD and to identify any potential side effects.
Métodos De Síntesis
The synthesis of 1-HTD can be achieved through several methods, including chemical synthesis and natural extraction. The chemical synthesis of 1-HTD involves the reaction of 1-tridecene with ozone and hydrogen peroxide to produce 1-hydroxy-2-tridecen-4-one. Natural extraction of 1-HTD is achieved by isolating the compound from the scent glands of insects. This method is often preferred as it produces a higher yield of pure 1-HTD.
Aplicaciones Científicas De Investigación
1-HTD has been extensively studied for its potential applications in various scientific fields. In chemistry, 1-HTD has been used as a precursor for the synthesis of other compounds, such as tridecenol and tridecane. In biology, 1-HTD has been shown to have antimicrobial properties and has been used as a natural insecticide. In medicine, 1-HTD has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
142450-04-2 |
|---|---|
Nombre del producto |
1-Hydroxy-2-tridecen-4-one |
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
(E)-1-hydroxytridec-2-en-4-one |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-10-13(15)11-9-12-14/h9,11,14H,2-8,10,12H2,1H3/b11-9+ |
Clave InChI |
SBHNMBMWZBAJON-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)/C=C/CO |
SMILES |
CCCCCCCCCC(=O)C=CCO |
SMILES canónico |
CCCCCCCCCC(=O)C=CCO |
Sinónimos |
1-Hydroxy-2-tridecen-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



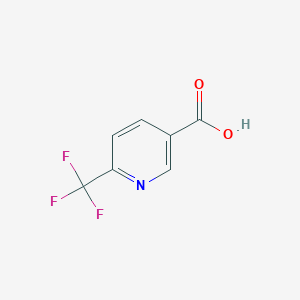
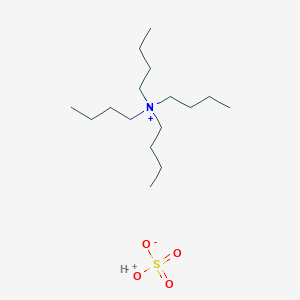

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B119998.png)
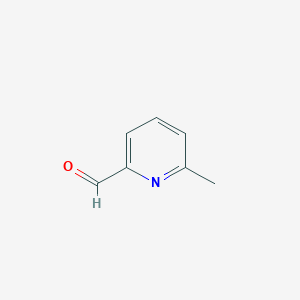
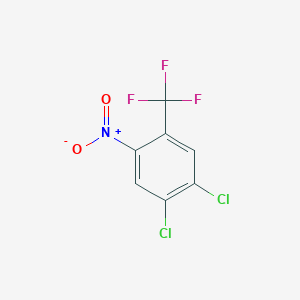
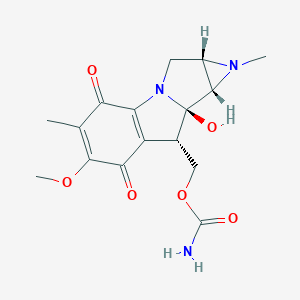
![2-Tributylstannylbenzo[b]thiophene](/img/structure/B120006.png)
![(2R,3R,4S,5R)-2-[2-(15N)Azanyl-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B120007.png)
